Isobutyl phenyl carbonate

Description

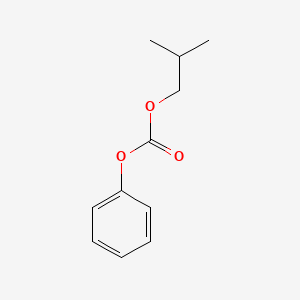

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl phenyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(2)8-13-11(12)14-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFSSQVLWRFNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335770 | |

| Record name | Isobutyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13183-18-1 | |

| Record name | Isobutyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isobutyl Phenyl Carbonate and Analogous Alkyl/aryl Carbonates

Phosgenation and Chloroformate-Mediated Synthesis Routes

Historically, the use of phosgene (B1210022) and its derivatives has been a cornerstone in the synthesis of carbonates. These methods are characterized by their high reactivity but also by the hazardous nature of the primary reagent, phosgene.

The direct reaction of phenols with phosgene (COCl₂) is a well-established method for producing carbonates. wikipedia.org This reaction, known as phosgenation, can be tailored to produce either chloroformates or carbonates depending on the stoichiometry. wikipedia.org To synthesize a symmetric carbonate, two equivalents of a phenol (B47542) are reacted with one equivalent of phosgene. For an asymmetric carbonate, a two-step approach is often necessary, first preparing a chloroformate which then reacts with a different alcohol or phenol.

Phosgene itself is a highly toxic gas, which has led to the development and use of safer alternatives, often referred to as phosgene derivatives. rsc.orgrsc.org These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), which are solid and liquid, respectively, and therefore easier and safer to handle. rsc.org These reagents decompose in situ to generate phosgene under the reaction conditions. The synthesis of cyclic carbonates from 1,3-diols often employs these phosgene derivatives. rsc.orgrsc.org The reaction of phosgene with a diol like bisphenol A is a key step in the production of polycarbonates. wikipedia.org The general reaction involves the displacement of the chloride atoms on the carbonyl group by the hydroxyl groups of the phenol, with the release of hydrogen chloride (HCl) as a byproduct. wikipedia.org

The synthesis of phenyl chloroformate, a crucial intermediate, is achieved through the reaction of phenol with phosgene. chemicalbook.comgoogle.com This process can be catalyzed by substances like N,N-dialkylated acid amides, and involves the continuous removal of the HCl byproduct to drive the reaction to completion. google.com

A common and efficient route to synthesize asymmetric carbonates such as isobutyl phenyl carbonate involves the condensation of an alcohol with a chloroformate in the presence of a base. In the case of isobutyl phenyl carbonate, isobutanol would be reacted with phenyl chloroformate. Phenyl chloroformate is a commercially available reagent that can be synthesized from phenol and phosgene. chemicalbook.compatsnap.com

The role of the base, often a tertiary amine like pyridine, is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the condensation reaction. niscpr.res.in This prevents the acid from catalyzing undesirable side reactions and drives the equilibrium towards the formation of the carbonate product. The reaction is typically carried out in an inert solvent. Phenyl chloroformate is recognized as a useful reagent for various functional group transformations under mild conditions. niscpr.res.in It is considered relatively inexpensive and easy to handle, making it a practical choice for laboratory and industrial synthesis. niscpr.res.in This method's utility extends to the preparation of various mixed anhydrides and is a key step in the synthesis of some pharmaceuticals and carbamates. chemicalbook.comniscpr.res.inpatsnap.com

Transesterification Processes for Carbonate Formation

Transesterification has emerged as a more environmentally friendly alternative to phosgene-based methods for carbonate synthesis. mdpi.com This process involves the exchange of an alkoxy or aryloxy group of a carbonate with an alcohol or phenol. The reactions are typically catalyzed and can be performed under various conditions.

Interfacial catalysis is a technique where the reaction takes place at the interface of two immiscible liquid phases. This can be particularly advantageous when the reactants have different solubilities. In the context of carbonate synthesis, this could involve an aqueous phase containing a deprotonated alcohol or phenol (as an alkoxide or phenoxide) and an organic phase containing a dialkyl or diaryl carbonate. A phase-transfer catalyst is often employed to facilitate the transfer of the anionic nucleophile from the aqueous phase to the organic phase where the reaction occurs. While specific examples for isobutyl phenyl carbonate are not prevalent in the provided literature, the general principles of interfacial catalysis are applicable to this type of synthesis.

Gas-phase transesterification presents an alternative to liquid-phase reactions, offering potential benefits such as easier product separation and the ability to shift the reaction equilibrium by removing a volatile byproduct. Research into the synthesis of asymmetric carbonates has explored gas-phase reactions. researchgate.net For instance, the transesterification of a dialkyl carbonate with an alcohol can be performed over a solid catalyst in the gas phase. researchgate.net One study highlighted the differences in catalyst activity between liquid and gas-phase transesterification, noting that a magnesium silicate (B1173343) catalyst showed high activity in the liquid phase. researchgate.net The choice of catalyst and reaction conditions are critical for achieving high conversion and selectivity in gas-phase processes.

The success of transesterification for carbonate synthesis is heavily reliant on the choice of catalyst. mdpi.com A wide array of both homogeneous and heterogeneous catalysts have been developed and studied.

Homogeneous catalysts, such as alkali metal hydroxides or alkoxides, are effective but can be difficult to separate from the reaction mixture. mdpi.com Ionic liquids have also been explored as homogeneous catalysts, demonstrating high reactivity but also presenting separation challenges. mdpi.com

Heterogeneous catalysts are generally preferred for industrial applications due to their ease of separation and potential for reuse. mdpi.comrsc.org These include a variety of solid materials:

Metal Oxides : Simple metal oxides like MgO and CaO, as well as mixed metal oxides, have shown good catalytic activity. mdpi.com For example, a trapezoidal MgO catalyst was reported to give a high yield in the transesterification of glycerol (B35011) and dimethyl carbonate. mdpi.com The basicity of the catalyst is a crucial factor; for the transesterification of dimethyl carbonate with ethanol, a solid alkali catalyst with an alkali strength (H₀) between 9.3 and 11.0 was found to be optimal for stable and reusable activity. mdpi.com

Supported Catalysts : Active species can be supported on materials with high surface areas, such as silica (B1680970). For instance, PbO/SiO₂ catalysts have been used for the synthesis of methyl phenyl carbonate from phenol and dimethyl carbonate. researchgate.net

Zinc-Based Catalysts : Zinc compounds, such as zinc (II) acetylacetonate (B107027) (Zn(Acac)₂), have been shown to be highly effective for the melt transesterification of diphenyl carbonate with diols to synthesize polycarbonates. nih.gov The Lewis acidity and steric hindrance of the zinc ion influence the catalytic performance. nih.gov Square-shaped Zn-Ti-O nanoplates have also been utilized as solid acid catalysts for the synthesis of diphenyl carbonate from dibutyl carbonate and phenol. rsc.org

Other Systems : Various other catalytic systems have been investigated, including NaAlO₂, which is considered a good choice for the transesterification of glycerol. mdpi.com Lithium-incorporated MCM-41 has been used as a heterogeneous catalyst for producing glycerol carbonate. rsc.orgrsc.org

The table below summarizes some of the catalytic systems used in the transesterification for the synthesis of various carbonates.

Table 1: Catalytic Systems for Transesterification in Carbonate Synthesis

| Catalyst | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|

| Mg-Al-Zn | Dimethyl carbonate, Ethanol | Ethyl methyl carbonate | Stable catalytic activity with alkali strength between 9.3 and 11.0. mdpi.com | mdpi.com |

| Trapezoidal MgO | Glycerol, Dimethyl carbonate | Glycerol carbonate | >99% yield attributed to unique physicochemical properties. mdpi.com | mdpi.com |

| NaAlO₂ | Glycerol, Dialkyl carbonate | Glycerol carbonate | Performed well at room temperature with a 94% yield. mdpi.com | mdpi.com |

| 5%Li/MCM-41 | Glycerol, Dimethyl carbonate | Glycerol carbonate | Optimal catalyst achieving a high turnover frequency (TOF). rsc.org | rsc.org |

| Zn(Acac)₂ | Diphenyl carbonate, 1,4-Butanediol (B3395766) | Poly(1,4-butylene carbonate) | High molecular weight polymer (143,500 g/mol) with 85.6% yield. nih.gov | nih.gov |

| Zn-Ti-O nanoplates | Dibutyl carbonate, Phenol | Diphenyl carbonate | Active for both transesterification and disproportionation steps. rsc.org | rsc.org |

| PbO/SiO₂ | Phenol, Dimethyl carbonate | Methyl phenyl carbonate | Showed high activity for the transesterification reaction. researchgate.net | researchgate.net |

Carbon Dioxide (CO₂) Utilization in Organic Carbonate Synthesis

The direct use of CO₂ for the synthesis of organic carbonates represents a significant step towards more sustainable chemical processes. nih.gov This approach is an attractive alternative to traditional methods that often rely on toxic reagents like phosgene. nih.gov The inherent stability of the CO₂ molecule necessitates the use of catalytic systems and specific reaction conditions to achieve efficient conversion. nih.gov

Three-Component Coupling Reactions Involving CO₂, Alcohols, and Halides

A highly effective method for the synthesis of unsymmetrical carbonates, such as isobutyl phenyl carbonate, is the three-component coupling reaction of an alcohol, an alkyl or aryl halide, and carbon dioxide. rsc.org This one-pot synthesis strategy has been shown to be a convenient and efficient route to a variety of mixed carbonates. rsc.org

The reaction typically involves the activation of the alcohol by a base, which then reacts with CO₂ to form a carbonate or bicarbonate intermediate. This intermediate subsequently undergoes a nucleophilic substitution reaction with the halide to yield the final carbonate product. The choice of base, catalyst, and reaction conditions plays a crucial role in the efficiency and selectivity of this transformation.

Role of Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃) and Additives (e.g., TBAI) in CO₂ Activation

Inorganic bases are fundamental to the success of the three-component coupling reaction for carbonate synthesis. Cesium carbonate (Cs₂CO₃) has been identified as a particularly effective promoter for this reaction. However, due to its relatively high cost, researchers have explored more economical alternatives. rsc.org

Potassium carbonate (K₂CO₃), a much cheaper and more readily available inorganic base, has proven to be a highly efficient substitute for Cs₂CO₃ in the synthesis of mixed alkyl carbonates. rsc.org The use of K₂CO₃, in conjunction with an additive, provides a practical and potentially industrially viable method for carbonate production. rsc.org

Tetrabutylammonium iodide (TBAI) is a commonly used additive in these reactions. It acts as a phase-transfer catalyst, facilitating the reaction between the alcohol-CO₂ adduct and the alkyl halide, thereby enhancing the reaction rate and yield. The synergistic effect of an inorganic base like K₂CO₃ and an additive such as TBAI is crucial for the efficient activation of CO₂ and the subsequent formation of the carbonate product.

Table 1: Effect of Different Bases on the Yield of Dibenzyl Carbonate

| Entry | Base | Additive (eq) | Yield (%) |

| 1 | K₂CO₃ | TBAI (0.1) | 95 |

| 2 | Na₂CO₃ | TBAI (0.1) | 65 |

| 3 | Cs₂CO₃ | TBAI (0.1) | 98 |

This table is generated based on findings that K₂CO₃ provides high yields, Na₂CO₃ results in lower yields, and Cs₂CO₃ is also highly effective in the three-component coupling reaction for carbonate synthesis. rsc.org

Light-Induced and Photochemical Synthesis Routes for Carbonates

Emerging research has focused on the use of light as a sustainable energy source to drive the synthesis of organic carbonates from CO₂. Visible-light-induced methods offer the potential for reactions to occur under ambient temperature and pressure, significantly reducing the energy input required compared to traditional thermal methods. rsc.org

One approach involves the use of a metal-free organic base, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), which can act as a promoter in the photochemical synthesis of unsymmetrical methyl aryl/alkyl carbonates from alcohols, methanol (B129727), and CO₂. rsc.org In this process, the base is believed to form an adduct with CO₂, which is then photoexcited to a more reactive state. This excited species can then react with an alcohol and a methylating agent to form the desired carbonate. rsc.org While this specific methodology has been the subject of a retracted publication, the underlying principles of using light to promote CO₂ incorporation into organic molecules remain an active area of investigation. rsc.org

Other photocatalytic systems, including those based on metal complexes or two-dimensional nanomaterials, are also being explored for their potential to facilitate the conversion of CO₂ into valuable chemicals. nih.govnih.govrsc.org These systems aim to harness light energy to overcome the kinetic stability of CO₂ and enable its reaction with alcohols and phenols to form carbonates. The development of efficient and stable photocatalysts is a key challenge in this field.

Advancements in Green Chemistry Principles for Isobutyl Phenyl Carbonate Synthesis

The synthesis of isobutyl phenyl carbonate and its analogs is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgacs.org

A primary green chemistry advancement is the utilization of CO₂ as a C1 building block, which replaces toxic and hazardous reagents like phosgene. nih.gov This not only improves the safety profile of the synthesis but also contributes to the valorization of a greenhouse gas.

The development of catalytic systems that are both highly active and recyclable is another key aspect of green carbonate synthesis. Heterogeneous catalysts, such as those based on metal oxides or supported on materials like silica or alumina, are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste and reducing costs. rsc.org For instance, cerium oxide (CeO₂) has been shown to be an effective heterogeneous catalyst for the synthesis of organic carbonates from CO₂ and alcohols. rsc.org The ability to conduct these reactions under solvent-free conditions further enhances their green credentials by reducing the environmental impact associated with solvent use and disposal. rsc.orgresearchgate.net

The pursuit of atom-economical reactions, where the maximum number of atoms from the reactants are incorporated into the final product, is another guiding principle. The direct synthesis of carbonates from CO₂ and alcohols, especially when coupled with efficient water removal methods, can achieve high atom economy. rsc.org The ongoing development of such processes holds the promise of more sustainable and environmentally friendly routes to isobutyl phenyl carbonate and other valuable organic carbonates. rsc.orgacs.org

Catalysis in the Chemistry of Isobutyl Phenyl Carbonate

Homogeneous Catalysis for Carbonate Synthesis and Chemical Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the synthesis of carbonates through reactions like carbonylation and transesterification. This approach often allows for milder reaction conditions and high selectivity due to the well-defined nature of the molecular catalytic species.

Transition metal complexes are versatile homogeneous catalysts for the synthesis of carbonates, including isobutyl phenyl carbonate. Palladium-based catalysts, in particular, have been extensively studied for carbonylation reactions of aryl halides. chimia.chresearchgate.net The synthesis of isobutyl phenyl carbonate can be envisioned through the palladium-catalyzed carbonylation of iodobenzene (B50100) in the presence of isobutanol. The catalytic cycle for this transformation is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form a palladium-acyl complex. Subsequent reaction with isobutanol leads to the formation of the desired carbonate and regeneration of the active Pd(0) catalyst. chimia.chacs.org

The effectiveness of these catalysts can be tuned by modifying the ligands attached to the metal center. For instance, the use of bidentate phosphine (B1218219) ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), can enhance catalyst stability and activity. chimia.ch The choice of base and solvent also plays a critical role in optimizing the reaction conditions. rsc.org

Beyond palladium, other transition metal compounds have been explored for transesterification reactions to produce diaryl carbonates, a process analogous to the synthesis of isobutyl phenyl carbonate from a dialkyl carbonate and phenol (B47542). mdpi.com Homogeneous catalysts such as those based on titanium, tin, and zinc have been reported. mdpi.comgoogle.comresearchgate.net For example, titanium alkoxides have been shown to be effective for the transesterification of dimethyl carbonate with phenol to produce methyl phenyl carbonate, which can then be disproportionated to diphenyl carbonate. mdpi.comgoogle.com Similarly, zinc(II) acetylacetonate (B107027) has demonstrated high efficiency in the melt transesterification of diphenyl carbonate with diols to produce aliphatic polycarbonates, highlighting the potential of zinc complexes in carbonate chemistry. mdpi.com

Table 1: Performance of Various Homogeneous Transition Metal Catalysts in Carbonate Synthesis

| Catalyst System | Reactants | Product | Reaction Conditions | Key Findings | Reference |

| PdCl₂(PhCN)₂ / dppf | N-heteroaryl chlorides, n-butanol, CO | N-heteroaryl butoxycarbonyl derivatives | 130 °C, 25 bar CO, 15 h | Effective for butoxycarbonylation of various N-heteroaryl chlorides. | chimia.ch |

| ImmPd(0)-MNPs | Aryl iodides, alcohols, Mo(CO)₆ | Aryl esters | Studied effects of solvent, base, and temperature | Phosphine-free, reusable magnetic nanoparticle catalyst for alkoxycarbonylation. | rsc.org |

| Titanium tetrabutoxide | Methyl phenyl carbonate | Diphenyl carbonate and dimethyl carbonate | 180 °C | Achieved 93% selectivity in the disproportionation reaction. | mdpi.com |

| TiCp₂Cl₂ | Phenol, Dimethyl carbonate | Diphenyl carbonate, Methyl phenyl carbonate | 150–180 °C, 10 h | Phenol conversion of 46.8% with selectivities of 54.9% for DPC and 43.4% for MPC. | mdpi.com |

| Zn(Acac)₂ | Diphenyl carbonate, 1,4-butanediol (B3395766) | Poly(1,4-butylene carbonate) | Melt transesterification | Produced high molecular weight polymer with a yield of 85.6%. | mdpi.com |

Note: This table presents data for analogous carbonate synthesis reactions that inform the potential catalytic systems for isobutyl phenyl carbonate.

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for various chemical transformations, including carbonate synthesis. While specific examples for isobutyl phenyl carbonate are not extensively documented, related reactions demonstrate the potential of this approach. For instance, polyhydroxylated pyridinium (B92312) salts have been shown to be effective organocatalysts for the conversion of CO₂ and epoxides into cyclic carbonates. nih.gov These catalysts often operate under mild conditions and offer the advantage of being metal-free, which can be crucial for applications where metal contamination is a concern.

Superbases, which are exceptionally strong, non-nucleophilic bases, can also play a role in carbonate formation. They can act as catalysts or co-catalysts in reactions such as transesterification. The mechanism often involves the deprotonation of an alcohol to form a more reactive alkoxide nucleophile. wikipedia.org For example, in the transesterification of ethylene (B1197577) carbonate with methanol (B129727), a layered double hydroxide (B78521) (LDH) with basic sites is proposed to activate methanol for the nucleophilic attack on the carbonate. researchgate.net While not strictly homogeneous in the case of LDH, the principle of base-catalyzed activation of the alcohol is relevant to homogeneous superbases.

Heterogeneous Catalysis in Isobutyl Phenyl Carbonate Production and Reactions

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recycling, making them highly attractive for industrial processes. mdpi.com

Supported metal oxide catalysts are a prominent class of heterogeneous catalysts for carbonate synthesis. The support material, often an inert oxide like silica (B1680970) (SiO₂), provides a high surface area for the dispersion of the active metal oxide phase. The interaction between the support and the active metal can significantly influence the catalyst's activity and stability.

For the synthesis of diaryl carbonates via transesterification, a reaction closely related to the production of isobutyl phenyl carbonate, various supported metal oxides have been investigated. For instance, MoO₃ supported on SiO₂ has been shown to be more active than unsupported MoO₃ for the transesterification of dimethyl carbonate with phenol. mdpi.com Similarly, catalysts comprising a Group IV metal, such as titanium, on a microporous material have been patented for the synthesis of aromatic carbonates. google.com The acidic character of some silica-titania composite oxides, however, can lead to side reactions like decarboxylation. google.com

Table 2: Performance of Supported Metal Oxide Catalysts in Diphenyl Carbonate (DPC) Synthesis

| Catalyst | Reactants | Key Product | Yield/Conversion | Reference |

| MoO₃/SiO₂ | Dimethyl carbonate, Phenol | DPC | 17% yield of DPC | mdpi.com |

| V₂O₅/silica | Dimethyl carbonate, Phenol | DPC | Not specified | google.com |

| Zn-Ti-O | Dibutyl carbonate, Phenol | Butyl phenyl carbonate / DPC | 51% yield of BPC, 13% yield of DPC | rsc.org |

Note: This table highlights the performance of supported metal oxide catalysts in the synthesis of diphenyl carbonate, a structural analogue of isobutyl phenyl carbonate.

The performance of heterogeneous catalysts can be significantly enhanced by designing them at the nanoscale. Nanostructured catalysts offer a high surface-to-volume ratio, which increases the number of active sites available for the reaction.

An example of a nanostructured catalyst for carbonate synthesis is the use of square-shaped Zn-Ti-O nanoplates for the transesterification of dibutyl carbonate with phenol to produce diphenyl carbonate. rsc.org These nanoplates exhibited good catalytic activity and could be reused multiple times without significant loss of performance. The specific morphology and crystal structure of the nanostructured catalyst play a crucial role in its catalytic efficiency. The development of such catalysts involves controlling their size, shape, and composition to optimize their interaction with the reactants.

Mechanistic Insights into Catalytic Cycles for Carbonate Formation and Cleavage

Understanding the mechanistic pathways of catalytic reactions is fundamental for the rational design of more efficient catalysts. For isobutyl phenyl carbonate, its formation can occur via two primary routes: carbonylation and transesterification, each with a distinct catalytic cycle.

The palladium-catalyzed carbonylation of an aryl halide (e.g., iodobenzene) with an alcohol (isobutanol) is a well-established method for synthesizing aryl esters. researchgate.net The catalytic cycle is generally accepted to proceed through the following key steps:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl complex (Ar-Pd-X). chimia.chacs.org

CO Insertion: A molecule of carbon monoxide inserts into the Pd-aryl bond to form a Pd(II)-acyl complex (Ar-CO-Pd-X).

Alcoholysis: The alcohol (i-BuOH) reacts with the acyl-palladium complex, leading to the formation of the isobutyl phenyl carbonate (Ar-CO-O-iBu) and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and produce HX. A base is typically added to neutralize the acid formed. chimia.ch

The transesterification route involves the reaction of a dialkyl carbonate (e.g., diisobutyl carbonate) with phenol, or a diaryl carbonate (e.g., diphenyl carbonate) with isobutanol. The mechanism of transesterification can be catalyzed by either acids or bases. wikipedia.orglibretexts.orgmasterorganicchemistry.com

In a base-catalyzed mechanism, the base deprotonates the alcohol (phenol or isobutanol) to form a more nucleophilic alkoxide or phenoxide. This species then attacks the carbonyl carbon of the carbonate ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the displacement of the original alkoxy or phenoxy group, yielding the new carbonate product. masterorganicchemistry.com

In an acid-catalyzed mechanism, the acid protonates the carbonyl oxygen of the carbonate, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer and elimination of the leaving alcohol or phenol to form the final product. libretexts.orgmasterorganicchemistry.com

The cleavage of isobutyl phenyl carbonate can also be understood through these mechanistic principles, essentially representing the reverse of the formation reactions. For instance, hydrolysis would involve the nucleophilic attack of water on the carbonyl carbon, leading to the formation of phenol, isobutanol, and carbon dioxide, a process that can be catalyzed by acids or bases.

Challenges and Strategic Advancements in Catalytic Efficiency and Selectivity

Comprehensive research into the catalytic synthesis of isobutyl phenyl carbonate reveals a significant gap in publicly available scientific literature. Specific studies detailing the challenges and strategic advancements in catalytic efficiency and selectivity for this particular compound are not readily found. Most of the existing research in the field of phenyl carbonate synthesis focuses extensively on related compounds such as diphenyl carbonate (DPC) and methyl phenyl carbonate (MPC), which are key precursors in the production of polycarbonates.

The synthesis of alkyl phenyl carbonates, a class to which isobutyl phenyl carbonate belongs, is often achieved through the transesterification of a dialkyl carbonate with phenol. For instance, the synthesis of butyl phenyl carbonate has been documented as an intermediate step in the production of DPC from dibutyl carbonate and phenol. This reaction is typically catalyzed by solid acid catalysts like square-shaped Zn-Ti-O nanoplates. rsc.org In one study, these catalysts yielded 51% butyl phenyl carbonate and 13% diphenyl carbonate at 205 °C. rsc.org The same catalyst also proved effective in the disproportionation of butyl phenyl carbonate to DPC. rsc.org

General challenges in the broader field of dialkyl and diphenyl carbonate synthesis, which can be extrapolated to hypothesize potential challenges for isobutyl phenyl carbonate, include:

Thermodynamic Limitations: Transesterification reactions are often reversible, leading to equilibrium constraints that can limit the yield of the desired product. mdpi.com

Catalyst Deactivation: Catalysts can lose activity over time due to poisoning, coking, or leaching of active species. mdpi.com

Selectivity Issues: Side reactions can lead to the formation of undesired byproducts, reducing the selectivity towards the target carbonate. For example, in the synthesis of methyl phenyl carbonate, the formation of anisole (B1667542) can be a competing reaction promoted by strong acid sites on the catalyst. mdpi.com

Reaction Conditions: Achieving high conversion and selectivity often requires harsh reaction conditions, such as high temperatures and pressures, which can increase energy consumption and costs. researchgate.netresearchgate.net

Strategic advancements to overcome these challenges in related carbonate syntheses include:

Development of Novel Catalysts: Research has focused on creating highly active and stable catalysts. Examples include PbO-ZrO2 composites, which have shown high conversion and selectivity for methyl phenyl carbonate disproportionation, and various metal oxides and hydroxides. mdpi.com The use of bimetallic catalysts, such as Pb-Bi supported on SBA-15, has also been explored to enhance catalytic activity and dispersion of active components. researchgate.net

Catalyst Modification: The performance of catalysts can be improved by modifying their properties. For instance, controlling the acidity of the catalyst is crucial for minimizing side reactions. mdpi.com

Process Intensification: Techniques like reactive distillation are employed to remove byproducts continuously, thereby shifting the reaction equilibrium to favor product formation. researchgate.netresearchgate.net

While these challenges and advancements provide a framework for understanding the potential catalytic chemistry of isobutyl phenyl carbonate, it is crucial to reiterate the absence of specific research dedicated to this compound. The data and strategies mentioned are drawn from studies on analogous carbonate compounds.

Interactive Data Table: Catalytic Performance in Related Carbonate Synthesis

Since no specific data for isobutyl phenyl carbonate is available, the following table presents findings from the synthesis of related phenyl carbonates to illustrate typical catalytic performance metrics.

| Catalyst | Reactants | Product(s) | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) |

| 3ZnTi-400 | Dibutyl carbonate, Phenol | Butyl phenyl carbonate, Diphenyl carbonate | 205 | - | - | 51 (BPC), 13 (DPC) |

| 3ZnTi-400 | Butyl phenyl carbonate | Diphenyl carbonate | 190 | 80 | - | - |

| PbO-ZrO2 | Methyl phenyl carbonate | Diphenyl carbonate | 200 | 76.6 (MPC) | 99.3 (DPC) | - |

| MgO nanosheets | Dimethyl carbonate, Phenol | Methyl phenyl carbonate | 180 | - | 95.7 | - |

| 5TiZn-250 | Dimethyl carbonate, Phenol | Methyl phenyl carbonate | - | 41.2 (Phenol) | 98.2 | - |

Computational Chemistry and Theoretical Investigations of Isobutyl Phenyl Carbonate

Quantum Chemical Calculations for Molecular Structure and Conformation Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of isobutyl phenyl carbonate. These methods model the molecule at the electronic level, providing a foundation for predicting its structure, stability, and spectroscopic signatures.

Geometry Optimization and Prediction of Spectroscopic Properties (e.g., Vibrational, NMR)

A crucial first step in the computational analysis of isobutyl phenyl carbonate is the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. Density Functional Theory (DFT) is a widely used method for this purpose, with the B3LYP functional being a popular choice due to its balance of accuracy and computational efficiency. researchgate.netnih.gov The optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. For analogous compounds like benzyl (B1604629) phenyl carbonate, DFT calculations at the B3LYP/6-31G(d,p) level have been shown to yield geometric parameters that are in good agreement with experimental data. nih.gov

Once the optimized geometry is obtained, it can be used to predict various spectroscopic properties. Vibrational frequencies, corresponding to the modes of molecular vibration, can be calculated and compared with experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net These theoretical spectra aid in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule. For instance, in a related compound, p-tert-butylphenyl salicylate (B1505791), DFT calculations have been used to compute the vibrational wavenumbers, which, after scaling, show good correlation with experimental FT-IR and Raman spectra. dergipark.org.tr

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govyoutube.com These calculations predict the ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. youtube.comresearchgate.net The theoretical chemical shifts are typically compared to experimental data to confirm the molecular structure. For benzyl phenyl carbonate, calculated ¹H and ¹³C chemical shifts using the GIAO method showed a strong correlation with the experimental spectra. nih.gov

Table 1: Representative Calculated Vibrational Frequencies for a Phenyl Carbonate Analogue (Benzyl Phenyl Carbonate)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H stretch (aromatic) | 3070 | 3068 | Aromatic C-H stretching |

| C=O stretch | 1758 | 1760 | Carbonyl stretching |

| C-O-C stretch | 1215 | 1218 | Asymmetric ether stretching |

| Phenyl ring breathing | 1000 | 1002 | Ring deformation |

Data is illustrative and based on findings for analogous compounds. nih.gov

Table 2: Representative Calculated ¹³C NMR Chemical Shifts for a Phenyl Carbonate Analogue (Benzyl Phenyl Carbonate)

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl C=O | 153.2 | 153.8 |

| Phenyl C1 (ipso, attached to O) | 151.5 | 151.9 |

| Phenyl C2, C6 (ortho) | 121.1 | 121.4 |

| Phenyl C3, C5 (meta) | 129.8 | 130.1 |

| Phenyl C4 (para) | 126.7 | 127.0 |

| Methylene (B1212753) CH₂ | 69.8 | 70.2 |

Data is illustrative and based on findings for analogous compounds. nih.gov

Analysis of Electronic Structure (e.g., Charge Delocalization, Hyperconjugation)

The electronic structure of isobutyl phenyl carbonate dictates its reactivity. Computational methods provide tools to analyze the distribution of electrons within the molecule. Population analysis methods, such as Mulliken population analysis wikipedia.orgchemrxiv.orguni-muenchen.de and Natural Population Analysis (NPA) uni-muenchen.de, are used to calculate partial atomic charges. These charges offer insights into the electrostatic potential of the molecule and can help identify electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) analysis is a powerful technique for studying charge delocalization and hyperconjugative interactions. uni-muenchen.dewisc.eduresearchgate.neticm.edu.pl Hyperconjugation involves the interaction of filled bonding orbitals (donors) with empty anti-bonding orbitals (acceptors), which stabilizes the molecule. icm.edu.pl In isobutyl phenyl carbonate, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen atoms into the antibonding orbitals of the phenyl ring and the carbonyl group. These interactions are described in terms of second-order perturbation theory energy, E(2), where a larger E(2) value indicates a stronger interaction. wisc.edu

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. youtube.comnih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For benzyl phenyl carbonate, the HOMO is localized on the phenyl ring, while the LUMO is centered on the carbonyl group and the phenyl ring, indicating the likely sites for electrophilic and nucleophilic attack. nih.gov

Table 3: Illustrative NBO Analysis for a Carbonate Structure

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O-carbonyl) | π* (C=O) | ~45-55 | Lone pair delocalization |

| LP (O-ether) | π* (Phenyl ring) | ~20-30 | Lone pair delocalization |

| σ (C-H) | σ* (C-O) | ~2-5 | Hyperconjugation |

Data is illustrative and based on general principles of NBO analysis for similar functional groups.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the pathways of chemical reactions involving isobutyl phenyl carbonate. By modeling the potential energy surface, researchers can identify the most likely routes from reactants to products.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS). wikipedia.orgvedantu.comfiveable.me The transition state is a saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. libretexts.org Computational methods are used to locate the geometry of the transition state and to verify its nature by performing a vibrational frequency analysis. A true transition state has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. dergipark.org.tr

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. wikipedia.org The IRC path connects the transition state to the reactants and products, confirming that the identified TS indeed links the desired chemical species. This analysis provides a detailed picture of the geometric changes that occur as the reaction progresses.

Calculation of Energy Profiles and Kinetic Parameters

From the calculated energies, important kinetic and thermodynamic parameters can be derived using Transition State Theory (TST). libretexts.orglibretexts.org The rate constant of a reaction can be estimated using the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡). vedantu.com ΔG‡ is composed of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), both of which can be calculated computationally. These parameters provide a quantitative understanding of the reaction rate and its temperature dependence. wikipedia.org

Thermodynamic Studies of Isobutyl Phenyl Carbonate-Related Reactions

Computational methods can be used to determine the thermodynamic properties of reactions involving isobutyl phenyl carbonate. nih.govacs.org By calculating the standard enthalpies, entropies, and Gibbs free energies of the reactants and products, the thermodynamic feasibility of a reaction can be assessed.

For a given reaction, the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated. A negative ΔG indicates a spontaneous reaction under standard conditions. These calculations are crucial for understanding the position of chemical equilibrium and for predicting the product distribution in reversible reactions. For example, in the transesterification reaction to form a carbonate, computational studies can determine whether the forward reaction is favored and can quantify the energy changes involved. researchgate.net

Predictive Modeling for Reactivity and Selectivity Parameters

Predictive modeling, utilizing computational chemistry techniques, offers a powerful approach to understanding and forecasting the reactivity and selectivity of chemical compounds. For isobutyl phenyl carbonate, theoretical investigations are crucial for elucidating reaction mechanisms and predicting outcomes under various conditions. While specific, dedicated studies on isobutyl phenyl carbonate are not extensively available, the principles of computational chemistry allow for the application of established methods to model its behavior. Techniques such as Density Functional Theory (DFT) are instrumental in this regard, providing insights into the electronic structure and energetic pathways of reactions involving this compound.

Predictive models for the reactivity of carbonate compounds often focus on reactions such as hydrolysis, transesterification, and pyrolysis. These models can calculate key parameters that govern reaction rates and product distributions. For instance, in a transesterification reaction, computational models can predict the activation energy required for the process to occur, thereby indicating the reaction's feasibility and kinetics under different catalytic or thermal conditions.

The selectivity of reactions involving isobutyl phenyl carbonate can also be explored through computational modeling. This is particularly important in processes where multiple reaction pathways are possible. For example, in a reaction with a nucleophile, predictive models can determine the most likely site of attack on the isobutyl phenyl carbonate molecule. This is achieved by analyzing the molecule's electron density distribution and identifying regions that are more susceptible to nucleophilic attack. The outcomes of such models are critical for designing selective synthetic routes and minimizing the formation of unwanted byproducts.

Research into related carbonate compounds provides a framework for how such predictive modeling could be applied to isobutyl phenyl carbonate. Studies on similar alkyl carbonates often involve the calculation of thermodynamic and kinetic parameters to compare the stability of reactants, transition states, and products. These calculations help in constructing a detailed energy profile of the reaction, which is fundamental to predicting both reactivity and selectivity.

While comprehensive, specific data tables for the predictive modeling of isobutyl phenyl carbonate's reactivity and selectivity are not readily found in existing literature, the following table illustrates the type of data that would be generated from such computational studies. The values presented are hypothetical and serve to demonstrate how research findings in this area would be structured.

Table 1: Hypothetical DFT Calculated Parameters for Reactions of Isobutyl Phenyl Carbonate

| Reaction Type | Parameter | Calculated Value (Unit) | Significance |

| Hydrolysis | Activation Energy (Ea) | 85 kJ/mol | Energy barrier for the reaction |

| Reaction Enthalpy (ΔH) | -20 kJ/mol | Indicates an exothermic reaction | |

| Transesterification | Activation Energy (Ea) | 110 kJ/mol | Higher energy barrier than hydrolysis |

| Selectivity (para vs. ortho) | 9:1 | Predicts major product isomer | |

| Pyrolysis | C-O Bond Dissociation Energy | 350 kJ/mol | Energy required to break the bond |

These hypothetical data points underscore the kind of detailed insights that predictive modeling can offer. The activation energy (Ea) provides a quantitative measure of how fast a reaction is likely to proceed, with lower values indicating a faster reaction. Reaction enthalpy (ΔH) reveals whether a reaction releases or consumes energy. Selectivity ratios are crucial for predicting the composition of the product mixture, while bond dissociation energies can indicate the thermal stability of the molecule.

Synthesis and Characterization of Isobutyl Phenyl Carbonate Derivatives

Design and Synthesis of Novel Carbonate Ester Derivatives

The synthesis of new carbonate esters from isobutyl phenyl carbonate often involves transesterification reactions. This process typically requires the reaction of isobutyl phenyl carbonate with a variety of alcohols under catalytic conditions. The choice of alcohol is a key aspect of the design process, allowing for the introduction of diverse functional groups into the final ester derivative.

For instance, the reaction with functionalized alcohols can yield carbonate esters with enhanced properties or the ability to participate in further chemical transformations. The general scheme for such a transesterification is as follows:

Isobutyl Phenyl Carbonate + R-OH ⇌ Isobutyl Alkyl Carbonate + Phenol (B47542)

The equilibrium of this reaction is typically driven forward by removing the phenol byproduct, often through distillation. Catalysts play a crucial role in increasing the reaction rate and yield. While specific examples detailing the synthesis of novel carbonate esters directly from isobutyl phenyl carbonate are not extensively documented in publicly available literature, the principles of transesterification are well-established for related compounds like diphenyl carbonate. rsc.orgorganic-chemistry.org For example, the transesterification of diphenyl carbonate with various diols has been shown to produce high-molecular-weight polycarbonates, a process that could be adapted for isobutyl phenyl carbonate to create novel ester derivatives. rsc.org

The design of these novel esters is often guided by the desired application. For example, incorporating a polymerizable group, such as an allyl or acryloyl moiety, via the alcohol would result in a monomer that can be used to create functional polymers.

Formation of Carbamate (B1207046) Derivatives from Isobutyl Phenyl Carbonate

The reaction of isobutyl phenyl carbonate with primary and secondary amines is a common and efficient method for the formation of carbamate derivatives. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the carbonate, leading to the displacement of the phenoxide leaving group. This method is particularly valuable as it avoids the use of highly toxic reagents like phosgene (B1210022). acs.orgnih.gov

The general reaction is as follows:

Isobutyl Phenyl Carbonate + R₁R₂NH → Isobutyl N,N-R₁R₂-carbamate + Phenol

The reaction conditions are typically mild, often proceeding at room temperature in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF). The yields of these reactions are generally high. While extensive data specifically for isobutyl phenyl carbonate is limited, studies on analogous alkyl phenyl carbonates provide a strong basis for expected outcomes. nih.gov For example, the reaction of di-tert-butyl dicarbonate (B1257347) with amines is a well-established method for the synthesis of Boc-protected amines, a cornerstone of peptide synthesis. peptide.comlibretexts.org

Table 1: Representative Synthesis of Carbamate Derivatives from Alkyl Phenyl Carbonates and Various Amines

| Amine | Alkyl Phenyl Carbonate | Solvent | Yield (%) | Reference |

| Diethylenetriamine | Di-tert-butyl dicarbonate | CH₂Cl₂ | 72 | nih.gov |

| Spermine | Benzyl (B1604629) phenyl carbonate | CH₂Cl₂ | 67 | nih.gov |

| Aniline | Butyl bromide (with CO₂) | Acetonitrile (B52724) | 79 | acs.org |

| N-methylaniline | Butyl bromide (with CO₂) | Acetonitrile | 92 | acs.org |

This table presents data from reactions with analogous alkyl phenyl carbonates to illustrate the general reactivity and yields expected for similar reactions with isobutyl phenyl carbonate.

Rational Strategies for Derivatization to Achieve Enhanced Reactivity or Specific Functionality

The derivatization of isobutyl phenyl carbonate can be strategically planned to introduce functionalities that enhance its reactivity or impart specific biological or material properties.

One key strategy is the introduction of electron-withdrawing or electron-donating groups into the phenyl ring of the starting material before its conversion to the carbonate. These modifications can alter the reactivity of the carbonate group, making the phenoxide a better or worse leaving group, thereby tuning the rate of subsequent reactions.

Another approach involves the use of isobutyl phenyl carbonate to install a protecting group on a molecule of interest, which can then be further modified. The isobutyloxycarbonyl (isoBoc) group can be used to protect amines, for example, in peptide synthesis. nih.govspringernature.com This protection allows for other chemical transformations to be carried out on the molecule without affecting the amine functionality. The isoBoc group can then be removed under specific conditions.

Furthermore, derivatization can be aimed at creating molecules with specific biological activities. For instance, the carbamate linkage is a key structural feature in many pharmaceutical compounds. By reacting isobutyl phenyl carbonate with biologically active amines, novel drug candidates can be synthesized. While direct examples with isobutyl phenyl carbonate are scarce, the synthesis of phenyl carbamate derivatives for the treatment of central nervous system (CNS) disorders illustrates this principle. springernature.com

Advanced Spectroscopic and Chromatographic Characterization Techniques for Derived Compounds

The unambiguous identification and characterization of the synthesized derivatives of isobutyl phenyl carbonate are achieved through a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of the derivatives. ¹H NMR provides information about the chemical environment of protons, their multiplicity, and integration, confirming the presence of the isobutyl group and the substituents introduced. ¹³C NMR is used to identify the number and type of carbon atoms, including the characteristic carbonyl carbon of the carbonate or carbamate group. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic stretching frequency of the carbonyl group (C=O) in carbonates and carbamates provides clear evidence of the successful reaction.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which further confirms their structure. Techniques like Electrospray Ionization (ESI-MS) are commonly used. nih.gov

Table 2: Representative Spectroscopic Data for a Carbamate Derivative

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (FAB) m/z | Reference |

| N¹,N⁸-Bis(benzyloxycarbonyl)spermine | 7.30–7.38 (m, 10H), 5.68 (br s, 2H), 5.09 (s, 4H), 3.27 (q, 4H), 2.65 (t, 4H), 2.58 (m, 4H), 1.64 (m, 4H) | 156.6, 136.9, 128.6, 128.1, 66.6, 49.8, 48.0, 40.2, 29.6, 27.9 | 471.4 (MH⁺) | nih.gov |

This table shows data for a related carbamate to exemplify the type of spectroscopic information obtained.

Chromatographic Techniques:

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a powerful tool for separating and identifying volatile derivatives. It is particularly useful for analyzing reaction mixtures and assessing the purity of the products. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation, purification, and quantification of less volatile or thermally labile derivatives. Different types of columns, such as those with phenyl stationary phases, can be employed to achieve optimal separation based on the properties of the analytes.

By employing these sophisticated analytical methods, researchers can confidently confirm the structures of the novel derivatives of isobutyl phenyl carbonate and pave the way for their potential applications in various scientific fields.

Analytical Methodologies Development for Isobutyl Phenyl Carbonate and Its Reaction Products

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of isobutyl phenyl carbonate, enabling the separation of the target compound from starting materials, byproducts, and degradation products.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like isobutyl phenyl carbonate. nist.gov Optimization of GC methods involves careful selection of the column, temperature program, and detector to achieve optimal separation and sensitivity. For the analysis of carbonate esters, capillary columns such as those with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase are often employed. shimadzu.comchromatographyonline.com Temperature programming is critical, typically starting at a lower temperature and ramping up to ensure the elution of all components, from volatile starting materials to the higher-boiling carbonate product. shimadzu.comnih.gov

For example, a typical temperature program might start at 40°C and ramp at 10°C/min to 160°C. shimadzu.com The injector and detector temperatures are usually set high, around 250°C, to ensure complete vaporization and prevent condensation. shimadzu.com A flame ionization detector (FID) provides excellent sensitivity for quantifying isobutyl phenyl carbonate.

When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative data but also structural information based on the fragmentation patterns of the eluted compounds. nih.govnih.gov This is particularly useful for identifying reaction byproducts, such as those formed during transesterification reactions. researchgate.net The NIST Chemistry WebBook provides mass spectral data for isobutyl phenyl carbonate that can be used for identification. nist.gov Optimization of GC-MS methods may also involve adjusting the carrier gas flow rate and the mass spectrometer's acquisition parameters to enhance resolution and sensitivity. nih.gov

Table 1: Example GC-MS Parameters for Phenyl Carbonate Analysis

| Parameter | Setting |

|---|---|

| Column | 5% Phenyl Polydimethylsiloxane (30 m x 0.25 mm ID, 0.25 µm film) shimadzu.comchromatographyonline.com |

| Carrier Gas | Helium or Nitrogen shimadzu.com |

| Injection Mode | Split shimadzu.com |

| Injector Temperature | 250 °C shimadzu.com |

| Oven Program | 40 °C (3 min hold), ramp at 10 °C/min to 160 °C (5 min hold) shimadzu.com |

| Detector | FID or Mass Spectrometer shimadzu.comnih.gov |

| Detector Temperature | 250 °C (FID) shimadzu.com |

| MS Ionization Mode | Electron Ionization (EI) nih.gov |

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for less volatile or thermally sensitive compounds. For the separation of organic carbonates, reversed-phase HPLC with a C18 column is a common choice. unl.edu The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The composition of the mobile phase can be optimized to achieve the desired separation of isobutyl phenyl carbonate from its potential impurities.

Method development in HPLC also focuses on the detector. A UV detector is often suitable for aromatic compounds like isobutyl phenyl carbonate, with the detection wavelength set to an absorbance maximum of the phenyl group. nih.gov Refractive index detectors can also be used, especially when dealing with a range of carbonate esters that may not all have strong UV absorbance. unl.edu The column temperature can be adjusted to improve peak shape and resolution. unl.edu Validation of the HPLC method should demonstrate good linearity, precision, and accuracy for the quantification of isobutyl phenyl carbonate. unl.edu

Microemulsion Electrokinetic Chromatography (MEEKC) is a capillary electrophoresis technique that can be used to separate both neutral and charged molecules. nih.gov This method can be particularly useful for determining physicochemical parameters of compounds like isobutyl phenyl carbonate. In MEEKC, the separation medium is a microemulsion, which typically consists of an oil, a surfactant, a co-surfactant, and an aqueous buffer. nih.gov

The separation in MEEKC is based on the partitioning of the analyte between the aqueous phase and the microemulsion droplets. nih.gov By systematically varying the composition of the microemulsion, it is possible to correlate the migration time of a compound with its physicochemical properties, such as its lipophilicity (log P). nih.gov This technique has been successfully applied to the analysis of other hydrophobic organic molecules. nih.gov For isobutyl phenyl carbonate, a MEEKC method would involve optimizing the microemulsion composition (e.g., sodium dodecyl sulfate (B86663) as surfactant, butanol as co-surfactant, and heptane (B126788) as the oil phase) and the applied voltage to achieve efficient separation and enable the determination of relevant physicochemical data. nih.gov

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of isobutyl phenyl carbonate and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules.

¹H NMR: The ¹H NMR spectrum of isobutyl phenyl carbonate will show characteristic signals for the protons in the isobutyl and phenyl groups. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm), with splitting patterns dependent on the substitution of the phenyl ring. youtube.comlibretexts.org The methylene (B1212753) protons (-CH₂-) of the isobutyl group, being adjacent to the oxygen atom, will be deshielded and appear as a doublet. The methine proton (-CH-) will be a multiplet, and the two methyl groups (-CH₃) will appear as a doublet in the upfield region. pearson.com

¹³C NMR: The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule. oregonstate.edu The carbonyl carbon of the carbonate group will have a characteristic chemical shift in the range of δ 150-170 ppm. libretexts.org The carbons of the phenyl ring will resonate in the aromatic region (δ 120-150 ppm). libretexts.org The carbons of the isobutyl group will appear in the aliphatic region, with the carbon attached to the oxygen appearing at a higher chemical shift than the others. oregonstate.edu

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for Isobutyl Phenyl Carbonate

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Phenyl Protons/Carbons | 7.1-7.4 (m) youtube.com | 121.5 (para-C), 126.0 (ortho-C), 129.5 (meta-C), 151.0 (ipso-C) |

| -O-CH₂- | 4.0 (d) | ~72.0 |

| -CH-(CH₃)₂ | 2.0 (m) | ~28.0 |

| -CH(CH₃)₂ | 1.0 (d) | ~19.0 |

| C=O | - | ~153.0 |

Predicted values are based on typical chemical shift ranges for similar functional groups. youtube.comoregonstate.edulibretexts.orgchemicalbook.comchemicalbook.com

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are excellent for identifying the functional groups present in a molecule. spectroscopyonline.com

IR Spectroscopy: The most prominent feature in the IR spectrum of isobutyl phenyl carbonate will be the strong absorption band corresponding to the carbonyl (C=O) stretch of the carbonate group, which typically appears in the region of 1740-1780 cm⁻¹. spectroscopyonline.com The spectrum will also show C-O stretching vibrations, typically as strong bands in the 1200-1300 cm⁻¹ region. spectroscopyonline.com Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions as well.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com The symmetric stretching of the carbonate group often gives a strong and characteristic Raman signal. researchgate.net Aromatic ring vibrations are also typically strong in the Raman spectrum. For related carbonate minerals, the symmetric stretching mode of the carbonate ion is observed as an intense band. researchgate.netnih.gov In some cases, Kerr-gated Raman spectroscopy can be employed to reduce fluorescence background and obtain clearer spectra, which could be beneficial for analyzing isobutyl phenyl carbonate in complex matrices. rsc.org

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Isobutyl Phenyl Carbonate

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | 3050-3150 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C=O Stretch (Carbonate) | 1740-1780 spectroscopyonline.com | 1740-1780 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-O Stretch | 1200-1300 spectroscopyonline.com | 1000-1300 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), serves as a cornerstone for the qualitative and quantitative analysis of isobutyl phenyl carbonate and its reaction-related substances. The technique's high sensitivity and specificity are pivotal for structural elucidation, impurity identification, and mechanistic studies of its formation and degradation.

In electron ionization (EI) mode, the isobutyl phenyl carbonate molecule (C₁₁H₁₄O₃, molecular weight: 194.2271 g/mol ) undergoes fragmentation, yielding a unique mass spectrum that acts as a chemical fingerprint. chemguide.co.uk While a publicly available, fully detailed mass spectrum for isobutyl phenyl carbonate is not prevalent, the fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of related phenyl carbonates and esters. The molecular ion peak (M⁺·) would be expected at an m/z of 194. Key fragmentation pathways likely include the loss of the isobutyl group, the isobutoxy group, or cleavage of the carbonate moiety.

Table 1: Predicted Key Mass Fragments for Isobutyl Phenyl Carbonate in EI-MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragment Structure |

| 194 | [C₁₁H₁₄O₃]⁺· | Molecular Ion |

| 138 | [C₇H₆O₃]⁺· | Loss of isobutene (C₄H₈) |

| 94 | [C₆H₅O]⁺ | Phenyl radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

The analysis of reaction products and impurities via GC-MS is critical, especially in synthesis processes like the transesterification of phenol (B47542) with a suitable carbonate. By-products such as isomeric carbonates, unreacted starting materials (e.g., phenol), and other related compounds can be effectively separated and identified. nih.gov The use of high-resolution mass spectrometry (HRMS) can further aid in assigning elemental compositions to fragment ions, enhancing the confidence in structural assignments. uni-saarland.de

Quantitative Analytical Methods (e.g., Titration, Purity Profiling)

The quantitative analysis of isobutyl phenyl carbonate is essential for quality control, reaction monitoring, and stability testing. Gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is the most common and powerful technique for purity profiling and quantification.

A typical quantitative GC method involves the preparation of a calibration curve using certified reference standards. nih.gov An internal standard, a compound with similar chemical properties but chromatographically distinct from isobutyl phenyl carbonate and its impurities, is often added to the sample to correct for variations in injection volume and instrument response.

Table 2: Example Parameters for Quantitative GC-MS Analysis of Isobutyl Phenyl Carbonate

| Parameter | Value/Description |

| Gas Chromatograph | Agilent 7890A or similar |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | Agilent 5975C or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification |

| Internal Standard | e.g., Diphenyl ether or another suitable stable aromatic compound |

Purity profiling involves the identification and quantification of all impurities present in the isobutyl phenyl carbonate sample. Common impurities may arise from the synthesis process, such as unreacted starting materials (phenol, isobutanol), catalysts, and by-products from side reactions. For instance, in the transesterification synthesis of aryl carbonates, by-products like phenyl salicylate (B1505791) can be formed and require quantification. nih.gov

While chromatographic methods are dominant, classical analytical techniques like titration can be employed for specific quantitative purposes. For example, Karl Fischer titration is a standard method for the determination of water content, a critical parameter for a moisture-sensitive compound like a carbonate ester. researchgate.net Acid-base titration could potentially be used to quantify acidic impurities if present in significant amounts.

Development of High-Purity Standards and Certified Reference Materials

The availability of high-purity standards and certified reference materials (CRMs) is a prerequisite for the development and validation of accurate and reliable analytical methods. A high-purity standard for isobutyl phenyl carbonate would be a batch of the compound that has been extensively purified and characterized, with its purity assigned a value with a stated uncertainty.

The development process for such a standard involves several key stages:

Synthesis and Purification: Isobutyl phenyl carbonate can be synthesized via several routes, including the reaction of isobutyl chloroformate with phenol or the transesterification of a dialkyl carbonate with phenol. Subsequent purification steps, such as distillation, crystallization, and preparative chromatography, are employed to remove impurities. epo.org

Comprehensive Characterization: The purified material must be rigorously analyzed to confirm its identity and to identify and quantify any remaining impurities. A suite of analytical techniques is typically used, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the functional groups present.

Gas Chromatography (GC-FID/MS): To determine the purity by area percent and to quantify volatile organic impurities.

High-Performance Liquid Chromatography (HPLC): As an orthogonal technique to GC for purity assessment.

Karl Fischer Titration: For the determination of water content.

Thermogravimetric Analysis (TGA): To assess thermal stability and non-volatile residue.

Once characterized, the purity is assigned, and the material can be designated as a reference standard. For a CRM, the characterization and value assignment are performed by a metrologically competent body, and the material is issued with a certificate that states the property value, its uncertainty, and a statement of metrological traceability. thermofisher.comgoogle.com While specific CRMs for isobutyl phenyl carbonate may not be widely listed, organizations like the National Institute of Standards and Technology (NIST) and other accredited reference material producers provide the framework and methodologies for their development. thermofisher.comgoogle.com

Academic Applications and Future Directions in Isobutyl Phenyl Carbonate Research

Isobutyl Phenyl Carbonate as a Reagent in Organic Synthesis

The reactivity of isobutyl phenyl carbonate is primarily centered around the carbonate functional group. The phenyl group acts as a good leaving group, allowing the molecule to serve as an efficient electrophilic source of the isobutoxycarbonyl group. This reactivity underpins its applications in protecting group strategies and in the formation of new chemical bonds.

Role in Protecting Group Strategies for Amines and Polyfunctional Molecules

In the multi-step synthesis of complex organic molecules, such as pharmaceuticals or natural products, it is often necessary to temporarily block the reactivity of a specific functional group to prevent unwanted side reactions. researchgate.net This process, known as protection, involves converting the functional group into a less reactive derivative, which can be cleanly removed later in the synthetic sequence—a step called deprotection. organic-chemistry.org

Amines are particularly nucleophilic and basic, necessitating their protection in many synthetic contexts. beilstein-journals.org A common and effective strategy is to convert the amine into a carbamate (B1207046). youtube.com Carbamates are significantly less nucleophilic and basic than the parent amines but can be cleaved under specific conditions to regenerate the amine. masterorganicchemistry.com Reagents like tert-butyloxycarbonyl (Boc) anhydride (B1165640) and 9-fluorenylmethoxycarbonyl (Fmoc) chloride are staples in this field, especially in peptide synthesis. beilstein-journals.orgmasterorganicchemistry.com

Isobutyl phenyl carbonate serves as a valuable reagent for introducing the isobutoxycarbonyl (iBoc) protecting group onto amines. In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of isobutyl phenyl carbonate. This results in the displacement of phenol (B47542), which is a stable and good leaving group, to form the corresponding N-isobutoxycarbonyl-protected amine (an isobutyl carbamate). This transformation effectively masks the amine's reactivity towards many electrophiles and oxidizing agents.

The choice of protecting group is critical for the success of a synthesis, and different carbamates offer varying stability profiles. beilstein-journals.org The iBoc group, installed by isobutyl phenyl carbonate, provides an alternative to the more common Boc and Cbz (benzyloxycarbonyl) groups, expanding the toolbox for chemists. masterorganicchemistry.com An "orthogonal" strategy, where multiple protecting groups that can be removed under different conditions are used in the same molecule, allows for selective deprotection and functionalization of complex, polyfunctional molecules. organic-chemistry.orgmasterorganicchemistry.com The development of new protecting groups like iBoc is crucial for advancing these sophisticated synthetic strategies. beilstein-journals.org

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Reagent Example | Abbreviation | Typical Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc | Strong Acid (e.g., TFA) masterorganicchemistry.commasterorganicchemistry.com |

| Benzyloxycarbonyl | Benzyl (B1604629) chloroformate (Cbz-Cl) | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc-Cl | Fmoc | Base (e.g., Piperidine) beilstein-journals.orgmasterorganicchemistry.com |

| Isobutoxycarbonyl | Isobutyl phenyl carbonate | iBoc | Acidic or other specific conditions (inferred) |

Facilitation of Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X = O, N, S, etc.) bonds represents the cornerstone of synthetic organic chemistry, enabling the construction of the molecular frameworks of countless useful compounds. nih.gov Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose, but there is also a continuous search for alternative methods. nih.govresearchgate.netmdpi.com

Isobutyl phenyl carbonate can facilitate carbon-heteroatom bond formation through its role as a carbonyl source or an activating group in transesterification and related nucleophilic substitution reactions. In these processes, the carbonate acts as an electrophile. For example, in the presence of a suitable catalyst, an alcohol or an amine can displace the phenoxy group of isobutyl phenyl carbonate to form a new carbonate or a carbamate, respectively. This constitutes the formation of a new C-O or C-N bond.

This reactivity is analogous to the well-established use of diphenyl carbonate (DPC) in transesterification reactions. For instance, DPC is used in non-phosgene routes to produce polycarbonates by reacting with diols. nih.gov Similarly, the synthesis of DPC itself can be achieved via the transesterification of a dialkyl carbonate, such as dibutyl carbonate, with phenol. rsc.org By extension, isobutyl phenyl carbonate can react with a nucleophile (Nu-H) to yield a new product and phenol, as shown in the general scheme below:

Isobutyl-O-(C=O)-O-Phenyl + Nu-H → Isobutyl-O-(C=O)-Nu + Phenyl-OH

This type of reaction is fundamental in polymer chemistry and can also be applied in the synthesis of fine chemicals where a carbonyl moiety needs to be introduced between two different fragments.

Applications in Materials Science

The properties of isobutyl phenyl carbonate make it a candidate for applications in polymer science and advanced materials, particularly where carbonate structures are desired.

Monomer or Modifier in Polymer Chemistry (e.g., Polycarbonates, Polysiloxane-Polycarbonates)

Polycarbonates are a class of high-performance thermoplastics known for their strength, toughness, and optical clarity. youtube.com The conventional industrial synthesis of polycarbonates involves the reaction of a bisphenol (like bisphenol-A) with phosgene (B1210022), a highly toxic and hazardous gas. researchgate.net This has driven significant research into developing safer, non-phosgene routes. kobe-u.ac.jp

One of the most promising non-phosgene methods is melt transesterification, which typically uses diphenyl carbonate as the carbonate source. nih.gov Isobutyl phenyl carbonate (IBPC) has emerged as a viable monomer in similar processes. It can react with bio-based diols, such as isosorbide (B1672297), in a melt polycondensation reaction to produce fully bio-based polycarbonates. researchgate.net This process avoids phosgene entirely and allows for the creation of polymers from renewable feedstocks.

Furthermore, isobutyl phenyl carbonate can be used as a modifier in the synthesis of copolymers like polysiloxane-polycarbonates. epo.orggoogle.comresearchgate.net These copolymers combine the thermal stability and toughness of polycarbonates with the flexibility and low-temperature performance of polysiloxanes. By incorporating isobutyl phenyl carbonate into the polymerization process, specific carbonate linkages can be introduced, allowing for fine-tuning of the final material's properties, such as its glass transition temperature, mechanical strength, and melt flow characteristics.

Interfacial Reactivity Studies in Advanced Materials (e.g., Battery Electrolytes)

The performance and longevity of modern lithium-ion batteries are critically dependent on the chemical stability of the electrolyte and the formation of a protective layer on the electrode surfaces, known as the solid electrolyte interphase (SEI). osti.govdiva-portal.org Electrolyte additives are small quantities of compounds introduced to improve battery performance by modifying this interface. google.comgoogle.com